1,1-Bis(phenylsulfonyl)ethylene
Overview
Description
Synthesis Analysis
1,1-Bis(phenylsulfonyl)ethylene can be synthesized through different methods, including careful oxidation of the corresponding ketene dithioacetal or via Mannich condensation of bis(phenylsulfonyl)methane with paraformaldehyde and a secondary amine followed by elimination with acids (Lucchi et al., 2007). These methods highlight the compound's accessibility for various synthetic applications.
Molecular Structure Analysis
The molecular structure of 1,1-Bis(phenylsulfonyl)ethylene is characterized by its bis(phenylsulfonyl) groups attached to an ethylene backbone. This structure is crucial for its reactivity as a Michael acceptor and dienophile, facilitating numerous synthetic transformations. The molecular weight of 1,1-Bis(phenylsulfonyl)ethylene is 308.37 g/mol, with a melting point of 124–126 °C, indicating its stability under standard conditions.
Chemical Reactions and Properties
1,1-Bis(phenylsulfonyl)ethylene participates in various chemical reactions, including enantioselective organocatalytic additions, Michael donor/acceptor synthesis, and cycloaddition reactions. It has been used for the asymmetric synthesis of quaternary alpha-amino acids via organocatalysis (Alba et al., 2010) and in the synthesis of fused cyclopentenes through novel synthesis pathways (Padwa et al., 1996). These reactions highlight its utility in creating complex molecular architectures.
Scientific Research Applications
1. Direct Functionalization of Polyolefins for Blend Compatibilization
- Summary of the Application : 1,1-Bis(phenylsulfonyl)ethylene (BPSE) is used for the direct functionalization of polyolefins for blend compatibilization. This involves the insertion of BPSE into polyethylene (PE), hyperbranched polyethylene (HBPE), and isotactic polypropylene (iPP) to insert phenylsulfonyl groups .
- Methods of Application/Experimental Procedures : The Michael-type radical addition applies 2-chloroanthroquinone (2-CIAQ) as a C–H bond-cleaving photocatalyst and BPSE as the olefinic substrate. The reactions were performed in solution with various feed ratios . The modification is a convenient one-step introduction of aromatic moieties along polyolefin chains .
- Results/Outcomes : By optimizing the reaction conditions, as many as 18.5 graft units of BPSE were introduced per 100 ethylene repeating units. The modified samples were successfully demonstrated to act as a compatibilizer between blends of PE/iPP and polystyrene (PS) as verified by scanning electron microscopy (SEM) .
2. Preparation of α,α-Disubstituted Alpha-Amino Acid Derivatives
- Summary of the Application : 1,1-Bis(phenylsulfonyl)ethylene is used in the preparation of α,α-disubstituted alpha-amino acid derivatives .
3. Dienophile for Diels-Alder Reactions
- Summary of the Application : 1,1-Bis(phenylsulfonyl)ethylene acts as a dienophile in Diels-Alder reactions . The Diels-Alder reaction is a cornerstone of organic chemistry, allowing for the synthesis of six-membered rings with good control over regio- and stereochemistry.
4. Synthetic Equivalent of the Ethylene 1,2-Dipole
- Summary of the Application : 1,1-Bis(phenylsulfonyl)ethylene is used as a synthetic equivalent of the ethylene 1,2-dipole .
5. Useful Synthon for Neutral Homologation of Ketones
Safety And Hazards
Future Directions
1,1-Bis(phenylsulfonyl)ethylene has been used in the preparation of α,α-disubstituted alpha-amino acid derivatives . It is a synthetic equivalent of the ethylene 1,2-dipole and is used as a dienophile for Diels-Alder reactions . It is also a useful synthon for neutral homologation of ketones . Future research may explore more applications of this compound in various chemical reactions.
properties
IUPAC Name |
1-(benzenesulfonyl)ethenylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c1-12(19(15,16)13-8-4-2-5-9-13)20(17,18)14-10-6-3-7-11-14/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABQEPJVQFXVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308162 | |
Record name | 1,1-Bis(phenylsulfonyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(phenylsulfonyl)ethylene | |
CAS RN |
39082-53-6 | |
Record name | 1,1-Bis(phenylsulfonyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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